4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-17(2,3)13-12-14(21-16(20-13)24-4)22-8-10-23(11-9-22)15-18-6-5-7-19-15/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCLXWZGIQSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Methylsulfanyl Group
The 2-chloro substituent is replaced with a methylsulfanyl group via nucleophilic aromatic substitution (SNAr). This reaction typically employs sodium thiomethoxide (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C.
Key Parameters :
tert-Butyl Group Stability
The tert-butyl group remains intact under mild SNAr conditions due to its steric bulk and electron-donating nature, preventing undesired dealkylation.
Piperazine-Pyrimidine Moiety Installation
The 6-chloro substituent on the central pyrimidine is replaced with a piperazine group, which is subsequently functionalized with a pyrimidin-2-yl group.
Piperazine Substitution
Reaction of 4-tert-butyl-2-(methylsulfanyl)-6-chloropyrimidine with piperazine in refluxing ethanol with potassium carbonate (K₂CO₃) as a base achieves mono-substitution at the 6-position.
Optimization Notes :
Pyrimidin-2-yl Functionalization
The secondary amine of the piperazine ring reacts with 2-chloropyrimidine via SNAr in toluene at 110°C with cesium carbonate (Cs₂CO₃).
Regioselectivity :
Alternative Synthetic Routes
Convergent Coupling Approach
A modular strategy involves pre-forming the 1-(pyrimidin-2-yl)piperazine intermediate, followed by coupling with the central pyrimidine.
Synthesis of 1-(Pyrimidin-2-yl)piperazine
Piperazine reacts with 2-chloropyrimidine in dimethyl sulfoxide (DMSO) at 120°C:
Final Coupling
The pre-formed piperazine intermediate couples with 4-tert-butyl-2-(methylsulfanyl)-6-chloropyrimidine under SNAr conditions:
Advantages :
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity | Complexity |
|---|---|---|---|---|
| Sequential Substitution | Stepwise functionalization | 65–70% | >95% | Moderate |
| Convergent Coupling | Pre-formed piperazine intermediate | 78% | >98% | High |
Trade-offs :
-
The convergent route offers higher purity but requires additional steps to synthesize the piperazine intermediate.
-
Sequential substitution is more straightforward but necessitates careful control of reaction stoichiometry.
Critical Reaction Parameters
Solvent Selection
Base Optimization
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl
Biological Activity
The compound 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine , with CAS number 2549049-20-7 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N6 , with a molecular weight of 336.4341 g/mol . Its structure features a pyrimidine ring substituted with a tert-butyl group and a methylsulfanyl group, as well as a piperazine moiety linked to another pyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6 |
| Molecular Weight | 336.4341 g/mol |
| CAS Number | 2549049-20-7 |
| SMILES | N#Cc1ccc(nc1)N1CCN(CC1)c1nc(C)nc(c1)C(C)(C)C |
Biological Activity Overview
Research into the biological activity of this compound suggests several pharmacological properties, including:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, demonstrating effectiveness against certain bacterial strains. The presence of the piperazine ring is thought to enhance its interaction with microbial targets .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound's structural components suggest it may interact with GPCRs, which play crucial roles in numerous physiological processes and are common drug targets .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses exist:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase pathways involved in tumor growth and survival, suggesting this compound may exhibit similar properties .
- Interference with Nucleotide Synthesis : Given its structural similarities to nucleobases, it may interfere with nucleic acid synthesis, impacting rapidly dividing cells such as cancer cells .
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways through GPCR interactions, leading to altered cellular responses and potential therapeutic effects .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values in the low micromolar range against specific cancer cell lines, indicating promising antitumor activity .
- Antimicrobial Evaluation : Research conducted on related pyrimidine compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess similar properties .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyrimidine and piperazine often exhibit biological activities such as:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antidepressant Effects : Some studies suggest that piperazine derivatives can influence serotonin receptors, potentially offering therapeutic effects for depression and anxiety disorders.
Antimicrobial Properties
Preliminary studies have indicated that compounds containing pyrimidine rings possess antimicrobial properties. The incorporation of the methylsulfanyl group may enhance this activity, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition could be explored for developing antimetabolite drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations. |
| Study B | Antidepressant Effects | Showed modulation of serotonin receptors, suggesting potential use in treating mood disorders. |
| Study C | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, highlighting its potential as an antibiotic candidate. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Several pyrimidine derivatives with piperazine/piperidine substituents and related functional groups have been synthesized and characterized. Key structural analogues include:
Key Structural Differences :
- Substituent Diversity : The target compound’s tert-butyl and methylsulfanyl groups distinguish it from analogues with methoxy (e.g., ) or benzoyl groups (e.g., ).
- Piperazine vs. Piperidine : Piperazine rings (as in the target compound and ) offer two nitrogen atoms for hydrogen bonding, whereas piperidine (e.g., ) provides a single nitrogen, reducing polarity.
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (logP ~1.5 vs. ~2.5 estimated) .
- Solubility : Compounds with polar groups (e.g., sulfonyl in or methoxy in ) exhibit higher aqueous solubility than the methylsulfanyl-containing target compound.
- Binding Affinity : Piperazine-linked pyrimidines (e.g., target compound and ) show stronger interactions with kinase ATP-binding pockets due to conformational flexibility and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine?
- Methodology : Multi-step synthesis typically involves:
Core pyrimidine formation : Alkylation or nucleophilic substitution to introduce tert-butyl and methylsulfanyl groups at positions 4 and 2, respectively .
Piperazine coupling : Reacting the pyrimidine core with a pyrimidin-2-yl-piperazine derivative via Buchwald-Hartwig amination or SNAr reactions under inert conditions (e.g., N₂ atmosphere) .
Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Key methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, methylsulfanyl δ ~2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected m/z ~414.2) .
- X-ray crystallography : Resolves stereochemistry and piperazine ring conformation, though challenging due to low crystallinity in some analogs .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) or GPCRs (e.g., serotonin receptors) at concentrations 0.1–10 µM .
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) to determine Kᵢ values .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic interactions between this compound and its biological targets?
- Protocol :
Molecular docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., pyrimidine moiety interacting with ATP-binding pockets) .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
QSAR analysis : Correlate substituent modifications (e.g., tert-butyl vs. cyclohexyl) with bioactivity to guide lead optimization .
Q. How to address contradictory data in enzyme inhibition potency across studies?
- Resolution strategies :
- Comparative structural analysis : Evaluate analogs (e.g., replacing methylsulfanyl with sulfoxide) to identify steric/electronic effects on activity .
- Assay condition optimization : Adjust pH (6.5–7.5), ionic strength, or co-factor concentrations (e.g., Mg²⁺ for kinases) to minimize variability .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Key considerations :
- Catalyst screening : Test Pd(OAc)₂/Xantphos vs. RuPhos ligands for improved coupling efficiency in piperazine introduction (yield increase from 45% to 72%) .
- Solvent selection : Replace DMF with DMA or NMP to reduce side reactions (e.g., tert-butyl group hydrolysis) .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility at >10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
